6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxamide
Overview
Description
6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxamide is a fluorinated quinoline derivative with the molecular formula C11H6F4N2O. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of both fluorine and trifluoromethyl groups enhances its stability and reactivity, making it a subject of interest in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoroaniline with trifluoroacetic anhydride to form an intermediate, which then undergoes cyclization with a suitable carboxylic acid derivative under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and yield. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted quinolines and quinoline derivatives, which can have enhanced biological or chemical properties .
Scientific Research Applications
6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of fluorine atoms enhances its binding affinity and specificity, making it a potent inhibitor in various biochemical pathways .
Comparison with Similar Compounds
- 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline
- 4,6-Dichloro-2-(trifluoromethyl)quinoline
- 4-Hydrazino-6-(trifluoromethyl)quinoline
Comparison: Compared to these similar compounds, 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxamide group enhances its solubility and reactivity, making it more versatile in various applications .
Properties
IUPAC Name |
6-fluoro-4-(trifluoromethyl)quinoline-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F4N2O/c12-5-1-2-8-6(3-5)7(11(13,14)15)4-9(17-8)10(16)18/h1-4H,(H2,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIFMZCJESMKFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CC(=N2)C(=O)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F4N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101224595 | |
Record name | 6-Fluoro-4-(trifluoromethyl)-2-quinolinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101224595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1116339-61-7 | |
Record name | 6-Fluoro-4-(trifluoromethyl)-2-quinolinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1116339-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoro-4-(trifluoromethyl)-2-quinolinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101224595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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